2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Chemical Structure and Properties The compound 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (molecular formula: C₁₇H₁₂N₄O, monoisotopic mass: 288.1011 g/mol) is a fused heterocyclic system featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
- A phenyl group at position 2.
- A pyridin-3-yl substituent at position 4.
- A ketone group at position 3 of the pyrazole ring.
Properties
IUPAC Name |
2-phenyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-14-8-9-15(12-5-4-10-18-11-12)19-16(14)20-21(17)13-6-2-1-3-7-13/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIXDJLCAEINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Three-Component Reaction
A common synthetic route involves a one-pot three-component reaction with 5-aminopyrazole derivatives , paraformaldehyde , and β-diketones (e.g., indandione) in aqueous media, catalyzed by InCl₃ under microwave irradiation (MWI). This method avoids organic solvents and reduces environmental impact . Key parameters:
-
Conditions : InCl₃ (catalyst), water (solvent), MWI (irradiation).
Q-Tube Cyclocondensation
High-pressure reactions in a Q-tube reactor enable the synthesis of pyrazolo[3,4-b]pyridines via cyclocondensation of 5-amino-2-phenyl-4H-pyrazol-3-one with arylhydrazonals in an NH₄OAc/AcOH buffer . This method ensures scalability and high atom economy .
Electrophilic Substitution Reactions
The compound’s electron-rich nitrogen atoms in the pyrazole ring enable electrophilic substitution . Substituents at positions C3 and C6 influence reactivity:
-
C3 : Methyl or hydrogen substituents modulate the electronic environment.
-
C6 : Substitution with electron-withdrawing groups (e.g., pyridyl) enhances stability .
Cyclocondensation with Arylhydrazonals
Reaction with arylhydrazonals under NH₄OAc/AcOH buffer forms 5-arylazopyrazolo[3,4-b]pyridines . This process involves:
Reaction Conditions
Tautomerization
The compound exists in two tautomeric forms :
-
1H-tautomer : Dominant due to greater stability (ΔΔG = +9 kcal/mol) .
-
2H-tautomer : Less stable, rarely observed.
Tautomer Stability Factors
| Parameter | 1H-Tautomer | 2H-Tautomer |
|---|---|---|
| Stability | Higher (ΔG = -37.03 kJ/mol) | Lower |
| Substituents | Favored by methyl (C3) or alkyl (C6) groups | Disfavored under most conditions |
Biological Activity and Reactions
While not directly altering the compound’s structure, its biological reactivity (e.g., kinase inhibition) is linked to:
Structural Analysis
X-ray crystallography confirms the bicyclic framework with key bond lengths:
-
N–C bonds : ~1.3–1.4 Å (indicative of conjugation).
-
C=O bond : ~1.2 Å (consistent with carbonyl groups).
Scientific Research Applications
Structural Representation
The compound features a fused pyrazolo-pyridine core, which enhances its biological activity. The structural complexity allows for multiple substitution patterns that can be explored to optimize efficacy against various biological targets.
Anticancer Activity
Research indicates that 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits promising anticancer properties. In vitro studies have shown significant cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Derivatives of this compound have demonstrated activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways crucial for bacterial survival .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyridine derivatives and phenyl hydrazines. Various synthetic routes have been optimized to enhance yield and purity .
Derivatization Strategies
Modifications at different positions on the pyrazolo-pyridine scaffold can lead to compounds with enhanced biological activities or altered pharmacokinetic profiles. This flexibility allows researchers to tailor compounds for specific therapeutic targets .
Case Study: Anticancer Efficacy
In a study involving A549 lung cancer cells, the compound was shown to induce apoptosis through activation of caspase pathways, leading to cell death in a dose-dependent manner . This highlights its potential as a lead compound in cancer drug development.
Case Study: Anti-inflammatory Mechanism
Research has demonstrated that treatment with this compound reduces levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism by which it could mitigate inflammation in chronic diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antitubercular activity is attributed to its binding to Pantothenate Synthetase from Mycobacterium tuberculosis .
Comparison with Similar Compounds
Positional Isomer: 2-Phenyl-6-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Key Differences :
- Substituent Position : The pyridinyl group at position 6 is in the 2-position (vs. 3-position in the target compound).
- Electronic Effects : The pyridin-2-yl group may engage in weaker hydrogen bonding compared to pyridin-3-yl due to differences in nitrogen lone pair orientation.
- Synthetic Accessibility : Both isomers share similar synthetic routes, but regioselectivity during cyclization steps may favor one isomer over the other .
| Property | Target Compound | Pyridin-2-yl Isomer |
|---|---|---|
| Molecular Formula | C₁₇H₁₂N₄O | C₁₇H₁₂N₄O |
| Monoisotopic Mass (g/mol) | 288.1011 | 288.1011 |
| Substituent Position | Pyridin-3-yl (6) | Pyridin-2-yl (6) |
| Potential Bioactivity | Undocumented | Undocumented |
Core Ring Variants: Pyrazolo[3,4-d]pyrimidin-3-one Derivatives
Example : AZD1775 (Adavosertib)
- Structure : Features a pyrazolo[3,4-d]pyrimidin-3-one core with additional substituents, including a 4-(4-methylpiperazin-1-yl)phenyl group .
- Biological Relevance : AZD1775 is a clinically validated Wee1 kinase inhibitor used in oncology.
- Comparison: The pyrimidine ring (vs. Substituents like the 4-methylpiperazine group enhance solubility and target affinity.
| Property | Target Compound | AZD1775 |
|---|---|---|
| Core Heterocycle | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine |
| Key Substituents | Pyridin-3-yl | 4-Methylpiperazine |
| Clinical Application | Undocumented | Wee1 inhibitor (Phase II) |
Functional Group Modifications: Imine vs. Ketone
Example : 1-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine
Substituent Variations in Patent Literature
Example : 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one
- Structural Features :
- Fluorophenyl and trifluoromethyl groups enhance lipophilicity and membrane permeability.
- Similarity score to the target compound: 0.63 (moderate structural overlap) .
Biological Activity
The compound 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine class, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fused pyrazole and pyridine ring system that contributes to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed promising activity against Mycobacterium tuberculosis , with specific substitutions enhancing efficacy against resistant strains .
Anticancer Properties
Pyrazolo[3,4-b]pyridines have also been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116. The mechanism involves selective inhibition of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 | |
| Anticancer | HeLa | 0.36 | |
| Anticancer | HCT116 | 1.8 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cancer cell proliferation.
- Modulation of Enzyme Activity : It may affect enzymes critical for microbial survival and replication.
- Receptor Interaction : Some derivatives act on adenosine receptors and phosphodiesterase enzymes, influencing inflammatory pathways .
Study on Antitubercular Activity
A recent study synthesized a library of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitubercular activity using the MABA assay (Microplate Alamar Blue Assay). The results indicated that compounds with specific substitutions at the N(1) and C(5) positions exhibited enhanced activity against resistant strains of Mycobacterium tuberculosis , suggesting structural modifications can significantly impact efficacy .
Cancer Cell Line Proliferation Inhibition
In another investigation focusing on anticancer properties, researchers evaluated the effects of various pyrazolo[3,4-b]pyridine derivatives on human tumor cell lines. The study revealed that certain compounds could reduce cell viability by inducing apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-b]pyridin-3-one core using substituted hydrazines and α,β-unsaturated ketones under reflux in acetic acid.
- Step 2 : Functionalization at the 6-position via Suzuki-Miyaura coupling with pyridin-3-ylboronic acid (optimize with Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C).
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify intermediates via column chromatography. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyridyl/pyrazole carbons (δ 140–160 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups.
- IR Spectroscopy : Confirm lactam C=O stretch (~1680–1700 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate with calculated isotopic distribution .
Q. How to assess purity and identify impurities in the final compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile/0.1% TFA in H₂O, gradient elution), and UV detection at 254 nm. Compare retention times with reference standards.
- Residual Solvent Analysis : Follow ICH Q3C guidelines with GC-MS (e.g., detect DMF or THF using a DB-624 column).
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies optimize the compound’s kinase inhibitory activity through structural modification?
- Methodological Answer :
- SAR Studies : Replace the 2-phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity. Introduce polar groups (e.g., -OH, -NH₂) at the pyridin-3-yl moiety to improve solubility.
- In Silico Docking : Use AutoDock Vina with PDB structures (e.g., WEE1 kinase, PDB: 3BI6) to predict binding poses. Prioritize modifications that stabilize hydrogen bonds with hinge regions (e.g., Glu391, Met375) .
Q. How to resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Perform IC₅₀ assays in ≥3 cell lines (e.g., HCT-116, MCF-7) with ATP concentration titrations (1–100 µM). Normalize data to vehicle controls.
- Mechanistic Studies : Use Western blotting to quantify phosphorylation of downstream targets (e.g., CDC2 Tyr15) and confirm target engagement. Address off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .
Q. Which crystallographic methods validate the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018:
- Key Parameters : R1 < 5%, wR2 < 15%, Flack parameter ≤ 0.1 for enantiopurity.
- Visualization : Use Mercury 4.3 to analyze π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks .
Q. What computational tools model the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
